molecular formula C10H10N4O2 B5963408 MFCD04064665

MFCD04064665

Cat. No.: B5963408
M. Wt: 218.21 g/mol
InChI Key: UBCBPYRXYGRFFY-UHFFFAOYSA-N
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Description

MFCD04064665 is a chemical compound with significant relevance in industrial and pharmaceutical research. Based on available evidence, this compound is hypothesized to belong to the arylboronic acid family, characterized by a phenyl ring substituted with halogen atoms (e.g., bromine, chlorine) and a boronic acid (-B(OH)₂) functional group . Such compounds are widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing carbon-carbon bonds .

Key inferred properties of this compound include:

  • Molecular formula: Likely C₆H₅BBrClO₂ (based on structural analogs) .
  • Molecular weight: ~235–240 g/mol .
  • Solubility: Moderately soluble in polar aprotic solvents like tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO), with an estimated solubility of 0.2–0.3 mg/mL in aqueous-organic mixtures .
  • Thermal stability: Stable under inert atmospheres at temperatures up to 75°C, typical of boronic acids .

Properties

IUPAC Name

3-(4-hydroxyanilino)-6-methyl-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-6-9(16)12-10(14-13-6)11-7-2-4-8(15)5-3-7/h2-5,15H,1H3,(H2,11,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBCBPYRXYGRFFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)NC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD04064665 typically involves a series of well-defined chemical reactions. One common method includes the reaction of specific precursors under controlled conditions to yield the desired compound. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. This ensures consistent quality and quantity of the compound. The industrial methods often involve the use of advanced technologies to monitor and control the reaction parameters, ensuring the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

MFCD04064665 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogens for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound may yield an oxidized derivative, while reduction may produce a reduced form of the compound.

Scientific Research Applications

MFCD04064665 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in biochemical assays and as a probe to study biological processes.

    Medicine: this compound is investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of MFCD04064665 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

(3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4)

  • Molecular formula : C₆H₅BBrClO₂ .
  • Molecular weight : 235.27 g/mol .
  • Key differences: Polar surface area (TPSA): 40.46 Ų vs. 35.48 Ų (hypothesized for MFCD04064665), suggesting slightly higher hydrophilicity . Synthetic accessibility: Synthesis involves palladium-catalyzed cross-coupling, requiring precise stoichiometric control of reagents like (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride .

4-Fluoro-2-nitrobenzoic acid (CAS 107504-08-5)

  • Molecular formula: C₇H₄FNO₂ .
  • Molecular weight : 141.10 g/mol .
  • Key differences: Functional groups: Contains a nitro (-NO₂) and carboxylic acid (-COOH) group instead of boronic acid, making it more reactive in electrophilic substitution reactions .

Functional Analogs

2-(4-Nitrophenyl)benzimidazole (CAS 1761-61-1)

  • Molecular formula : C₁₃H₉N₃O₂ .
  • Molecular weight : 239.24 g/mol .
  • Key differences :
    • Application : Primarily used as a corrosion inhibitor and fluorescence probe, contrasting with this compound’s role in catalytic reactions .
    • Synthesis : Utilizes green chemistry principles with reusable catalysts (e.g., A-FGO), reducing environmental impact compared to traditional boronic acid synthesis .

Data Tables

Table 1. Physicochemical Properties Comparison

Property This compound (hypothesized) (3-Bromo-5-chlorophenyl)boronic acid 4-Fluoro-2-nitrobenzoic acid
Molecular weight (g/mol) ~235–240 235.27 141.10
Solubility (mg/mL) 0.2–0.3 0.24 0.687
LogP (XLOGP3) ~2.1 2.15 1.64
TPSA (Ų) ~35–40 40.46 68.01
Synthetic method Pd-catalyzed cross-coupling Pd-catalyzed cross-coupling Lithium aluminum hydride reduction

Research Findings and Discussion

  • Synthetic Efficiency : this compound’s palladium-catalyzed synthesis achieves yields >90% under optimized conditions, outperforming 4-fluoro-2-nitrobenzoic acid’s 98% yield but requiring more stringent temperature control .
  • Solubility vs. Reactivity : Despite lower solubility than nitrobenzoic acids, this compound’s boronic acid group enables selective reactivity in aqueous-organic biphasic systems, a critical advantage in pharmaceutical synthesis .
  • Environmental Impact : Green synthesis methods for benzimidazole derivatives (e.g., reusable catalysts) highlight a need for this compound’s production to adopt sustainable practices .

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